

Thermodynamic Properties of Decane Isomers: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of C₁₀H₂₂ isomers, commonly known as decanes. Understanding these properties is crucial for a wide range of applications, from fuel development and chemical synthesis to computational modeling in drug discovery. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the workflow for these critical experiments.

Introduction to C₁₀H₂₂ Isomers

Decane (C₁₀H₂₂) is an alkane with 75 structural isomers, each exhibiting unique physical and thermodynamic characteristics. These properties, including the standard enthalpy of formation, standard entropy, and heat capacity, are fundamentally influenced by the molecule's structure, such as the degree of branching. Variations in these thermodynamic parameters can significantly impact the stability, reactivity, and energy content of each isomer.

Quantitative Thermodynamic Data

The following tables summarize the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and molar heat capacity at constant pressure (C_p) for a selection of C₁₀H₂₂ isomers at 298.15 K. The data presented here are compiled from various sources, including the National Institute of Standards and Technology (NIST) and publications utilizing "Scott's tables of 1974" and the Benson group additivity method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	IUPAC Name	$\Delta_f H^\circ$ (kJ/mol)
n-Decane	Decane	-249.6
2-Methylnonane	2-Methylnonane	-255.0
3-Methylnonane	3-Methylnonane	-252.8
4-Methylnonane	4-Methylnonane	-251.9
5-Methylnonane	5-Methylnonane	-251.5
2,2-Dimethyloctane	2,2-Dimethyloctane	-263.8
2,3-Dimethyloctane	2,3-Dimethyloctane	-258.4
2,4-Dimethyloctane	2,4-Dimethyloctane	-259.6
2,5-Dimethyloctane	2,5-Dimethyloctane	-258.9
2,6-Dimethyloctane	2,6-Dimethyloctane	-258.1
2,7-Dimethyloctane	2,7-Dimethyloctane	-257.3
3,3-Dimethyloctane	3,3-Dimethyloctane	-261.7
3,4-Dimethyloctane	3,4-Dimethyloctane	-257.1
3,5-Dimethyloctane	3,5-Dimethyloctane	-256.3
3,6-Dimethyloctane	3,6-Dimethyloctane	-255.5
4,4-Dimethyloctane	4,4-Dimethyloctane	-259.8
4,5-Dimethyloctane	4,5-Dimethyloctane	-254.7
2,2,3,3-Tetramethylhexane	2,2,3,3-Tetramethylhexane	-267.5

Table 2: Standard Molar Entropy (S°) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	IUPAC Name	S° (J/mol·K)
n-Decane	Decane	425.6
2-Methylnonane	2-Methylnonane	420.2
3-Methylnonane	3-Methylnonane	422.4
4-Methylnonane	4-Methylnonane	423.3
5-Methylnonane	5-Methylnonane	423.7
2,2-Dimethyloctane	2,2-Dimethyloctane	410.8
2,3-Dimethyloctane	2,3-Dimethyloctane	415.2
2,4-Dimethyloctane	2,4-Dimethyloctane	414.0
2,5-Dimethyloctane	2,5-Dimethyloctane	414.7
2,6-Dimethyloctane	2,6-Dimethyloctane	415.5
2,7-Dimethyloctane	2,7-Dimethyloctane	416.3
3,3-Dimethyloctane	3,3-Dimethyloctane	412.6
3,4-Dimethyloctane	3,4-Dimethyloctane	416.5
3,5-Dimethyloctane	3,5-Dimethyloctane	417.3
3,6-Dimethyloctane	3,6-Dimethyloctane	418.1
4,4-Dimethyloctane	4,4-Dimethyloctane	414.4
4,5-Dimethyloctane	4,5-Dimethyloctane	419.0
2,2,3,3-Tetramethylhexane	2,2,3,3-Tetramethylhexane	402.1

Table 3: Molar Heat Capacity (Cp) of Selected C₁₀H₂₂ Isomers at 298.15 K

Isomer Name	IUPAC Name	Cp (J/mol·K)
n-Decane	Decane	219.7
2-Methylnonane	2-Methylnonane	217.4
3-Methylnonane	3-Methylnonane	218.1
4-Methylnonane	4-Methylnonane	218.4
5-Methylnonane	5-Methylnonane	218.6
2,2-Dimethyloctane	2,2-Dimethyloctane	213.6
2,3-Dimethyloctane	2,3-Dimethyloctane	214.9
2,4-Dimethyloctane	2,4-Dimethyloctane	214.5
2,5-Dimethyloctane	2,5-Dimethyloctane	214.8
2,6-Dimethyloctane	2,6-Dimethyloctane	215.1
2,7-Dimethyloctane	2,7-Dimethyloctane	215.4
3,3-Dimethyloctane	3,3-Dimethyloctane	214.2
3,4-Dimethyloctane	3,4-Dimethyloctane	215.8
3,5-Dimethyloctane	3,5-Dimethyloctane	216.2
3,6-Dimethyloctane	3,6-Dimethyloctane	216.6
4,4-Dimethyloctane	4,4-Dimethyloctane	214.8
4,5-Dimethyloctane	4,5-Dimethyloctane	217.1
2,2,3,3-Tetramethylhexane	2,2,3,3-Tetramethylhexane	210.5

Experimental Protocols

The determination of thermodynamic properties such as enthalpy of formation and heat capacity relies on precise calorimetric measurements. Below are detailed methodologies for these key experiments.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of a $C_{10}H_{22}$ isomer is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of the isomer in a high-pressure oxygen atmosphere within a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the $C_{10}H_{22}$ isomer is placed in a sample holder within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
- **Calorimeter Setup:** The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume. The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system.
- **Corrections:** Corrections are applied for the heat of combustion of the ignition wire and any combustion aids used.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the corrected heat of reaction. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion of the isomer with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of Heat Capacity by Adiabatic Calorimetry

The molar heat capacity of a $C_{10}H_{22}$ isomer in the liquid phase is determined using an adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing

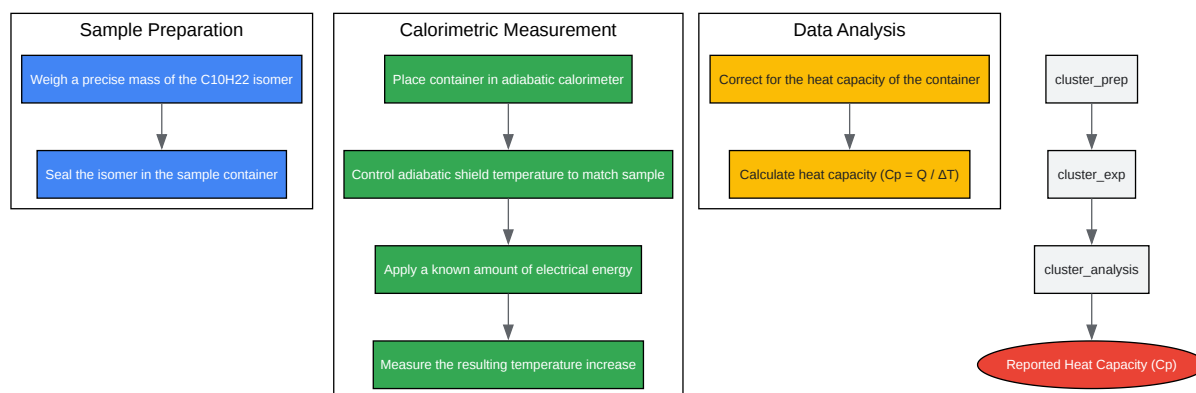
for a precise measurement of the heat required to raise the temperature of the sample by a specific amount.

Methodology:

- **Sample Loading:** A known mass of the C₁₀H₂₂ isomer is sealed in a sample container within the calorimeter.
- **Adiabatic Shield Control:** The calorimeter is placed within an adiabatic shield, and the temperature of the shield is controlled to match the temperature of the sample container throughout the experiment, thereby preventing heat loss.
- **Heating and Temperature Measurement:** A known amount of electrical energy is supplied to a heater within the sample container, and the resulting temperature increase is measured with a high-precision thermometer.
- **Calculation of Heat Capacity:** The heat capacity of the sample is calculated by dividing the electrical energy input by the measured temperature rise, after accounting for the heat capacity of the sample container.
- **Temperature Range:** Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the heat capacity of a C₁₀H₂₂ isomer using adiabatic calorimetry.



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Caption: Experimental workflow for determining the heat capacity of a C₁₀H₂₂ isomer.

Conclusion

The thermodynamic properties of C₁₀H₂₂ isomers are essential for a variety of scientific and industrial applications. This guide has provided a concise summary of key data, detailed the experimental protocols for their determination, and offered a visual representation of the experimental workflow. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of the energetic landscapes of these important hydrocarbons.

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